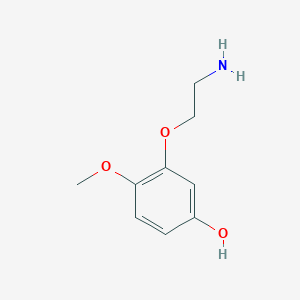

3-(2-Aminoethoxy)-4-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Aminoethoxy)-4-methoxyphenol is an organic compound that features a phenol group substituted with an aminoethoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethoxy)-4-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method includes the use of triethylene glycol monobenzyl ether and p-toluenesulfonyl chloride to generate an intermediate, which is then reacted with sodium azide and subsequently reduced to yield this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethoxy)-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Secondary amines and other reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminoethoxy)-4-methoxyphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethoxy)-4-methoxyphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The aminoethoxy group can enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

2-(2-Aminoethoxy)ethanol: Similar structure but lacks the methoxy group.

4-Methoxyphenol: Similar structure but lacks the aminoethoxy group.

2,3-Dimethoxybenzoic acid: Contains two methoxy groups but lacks the aminoethoxy group.

Uniqueness

3-(2-Aminoethoxy)-4-methoxyphenol is unique due to the presence of both the aminoethoxy and methoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(2-Aminoethoxy)-4-methoxyphenol, a compound with significant potential in pharmacological applications, has garnered interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group and an aminoethoxy side chain, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with methoxy and hydroxy groups exhibit enhanced antioxidant properties. For instance, derivatives of this compound have shown significant radical scavenging activity. In a study comparing various phenolic compounds, the antioxidant activity was measured using the DPPH radical scavenging method, revealing that the compound exhibited a notable ability to neutralize free radicals, surpassing standard antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The half-maximal inhibitory concentration (IC50) values indicated that the compound is more effective against U-87 cells, suggesting selective cytotoxicity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15 |

| MDA-MB-231 | 25 |

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Studies on related phenolic compounds indicate that they can inhibit the expression of inflammatory cytokines and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response. This suggests that this compound may exert similar effects, potentially providing therapeutic benefits in inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : The compound donates hydrogen atoms or electrons to stabilize free radicals, thereby reducing oxidative stress.

- Cytotoxic Mechanism : It induces apoptosis in cancer cells through intrinsic pathways, leading to cell cycle arrest and programmed cell death.

- Anti-inflammatory Mechanism : By inhibiting AP-1 activation and COX-2 expression, it may reduce the production of pro-inflammatory mediators .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Glioblastoma : A study demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models of glioblastoma.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Properties

IUPAC Name |

3-(2-aminoethoxy)-4-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-8-3-2-7(11)6-9(8)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURYLTZUNQNPNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)OCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.